Minalemine A
Description
Minalemine A is a guanidine-containing peptide isolated from the marine tunicate Didemnum rodriguesi. Structurally, it features a β-amino acid, 3-(N-carboxymethyl)aminodecanoic acid (Ncma), with a guanidine moiety, contributing to its polar and bioactive properties . Its absolute configuration was confirmed as 3R,2S through stereoselective synthesis and circular dichroism (CD) analysis, distinguishing it from synthetic enantiomers (3S,2S and 3R,2S) that exhibited identical NMR spectra but divergent CD profiles .
Properties
Molecular Formula |
C29H60N10O3 |
|---|---|
Molecular Weight |
596.9 g/mol |
IUPAC Name |
3-[[2-[[(2S)-1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-N-[5-(diaminomethylideneamino)pentyl]decanamide |
InChI |
InChI=1S/C29H60N10O3/c1-4-5-6-7-9-14-23(20-25(40)34-15-10-8-11-17-36-28(30)31)38-21-26(41)39-24(19-22(2)3)27(42)35-16-12-13-18-37-29(32)33/h22-24,38H,4-21H2,1-3H3,(H,34,40)(H,35,42)(H,39,41)(H4,30,31,36)(H4,32,33,37)/t23?,24-/m0/s1 |
InChI Key |
UYMLCTRITFFGRD-CGAIIQECSA-N |
Isomeric SMILES |
CCCCCCCC(CC(=O)NCCCCCN=C(N)N)NCC(=O)N[C@@H](CC(C)C)C(=O)NCCCCN=C(N)N |
Canonical SMILES |
CCCCCCCC(CC(=O)NCCCCCN=C(N)N)NCC(=O)NC(CC(C)C)C(=O)NCCCCN=C(N)N |
Synonyms |
minalemine A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues: Naamine A and Naamidine A
Naamine A and Naamidine A, isolated from marine sponges, share structural motifs with Minalemine A, such as aromatic rings and nitrogen-rich functional groups. However, key differences include:
- Backbone complexity: this compound’s β-amino acid backbone contrasts with Naamine A’s benzamide core.
- Guanidine placement: this compound integrates a guanidine group into its β-amino acid, whereas Naamidine A features a guanidine-modified imidazole ring .
Bioactivity and Functional Divergence
- Antimicrobial activity: this compound’s guanidine group enhances polar interactions with microbial membranes, a trait shared with Cribrostatin 2 but less pronounced in Naamine A .
- Structural flexibility: Naamine A’s methylated aromatic system confers stability but reduces solubility, whereas this compound’s β-amino acid backbone improves aqueous compatibility .
Q & A
Q. What guidelines should researchers follow when presenting this compound’s toxicity profile?
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